molecular formula C11H9FN2O2S B14844513 Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate

Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B14844513
M. Wt: 252.27 g/mol
InChI Key: GJPCWJRQRNOLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the fluorophenyl group and the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of both the fluorophenyl group and the thiadiazole ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-1,2,4-thiadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPCWJRQRNOLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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